80-Fold Superiority Over Gallium Acetylacetonate in Gallium-Resistant Lung Adenocarcinoma (A549) Cells – Direct Head-to-Head Anti-Proliferative Comparison
In a direct head-to-head proliferation assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate (compound 5476423) exhibited an 80-fold increase in potency relative to gallium acetylacetonate (GaAcAc), the clinical-stage gallium-based anticancer agent [1]. In the same experiment, the co-identified lead 7919469 (a naphthalene–tetrazole scaffold) showed only a 13-fold potency advantage over GaAcAc, meaning the target compound was approximately 6.2-fold more effective than the next-best lead at overcoming gallium resistance [1]. Furthermore, when co-administered, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared with a 1.2-fold enhancement by 7919469 [1].
| Evidence Dimension | Anti-proliferative potency fold-increase vs. GaAcAc in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency over GaAcAc; 2-fold synergy with GaAcAc |
| Comparator Or Baseline | Compound 7919469: 13-fold increased potency over GaAcAc; 1.2-fold synergy with GaAcAc. GaAcAc: baseline (1-fold). |
| Quantified Difference | 5476423 / 7919469 potency ratio = 80/13 ≈ 6.2-fold greater potency for 5476423; synergy enhancement ratio = 2.0/1.2 = 1.67-fold greater synergy |
| Conditions | A549 human lung adenocarcinoma cells with acquired gallium resistance (R-cells); proliferation assay (CellTiter-Blue); treatment duration 72 h |
Why This Matters
For investigators seeking a chemical probe to study gallium-resistant cancer or AXL-driven resistance, this compound provides a substantially larger effect size than the nearest alternative lead (7919469) and strongly outperforms the clinical baseline (GaAcAc), offering higher sensitivity and a larger dynamic range in cell-based assays.
- [1] Oyewumi, M.O.; Alazizi, A.; Liva, S.; Lin, L.; Geldenhuys, W.J. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. View Source
- [2] DocumentsDelivered.com. Abstract detail for PMID 25131538 – Oyewumi et al. 2014. IC50 fold-change summary. View Source
